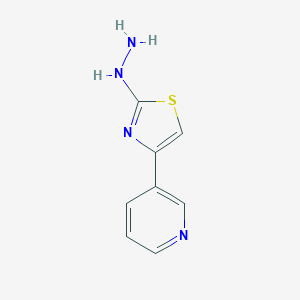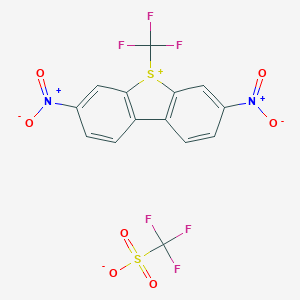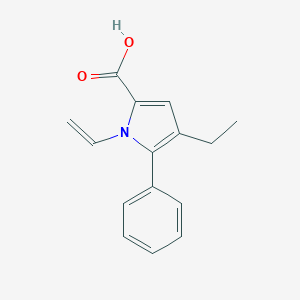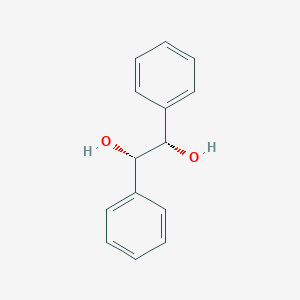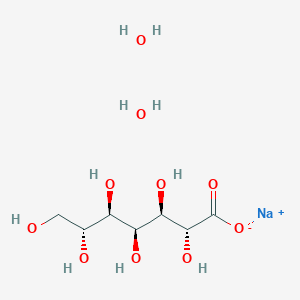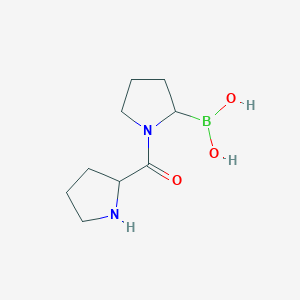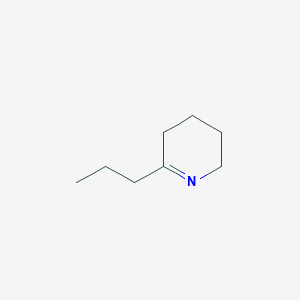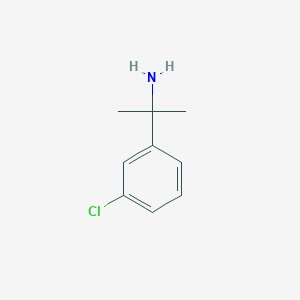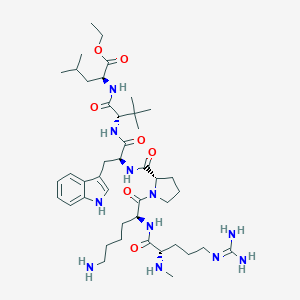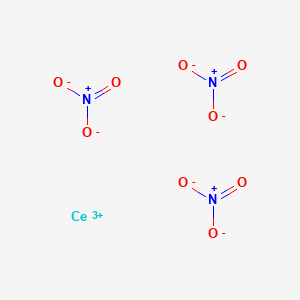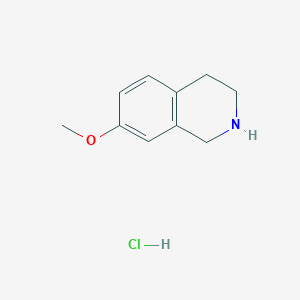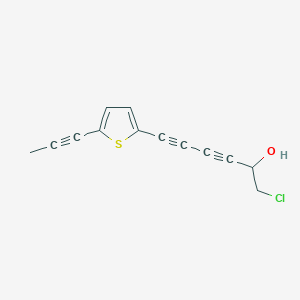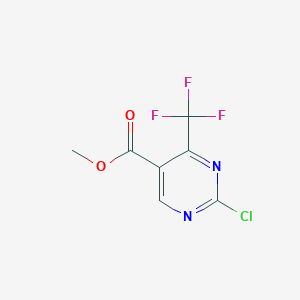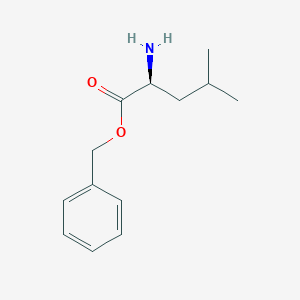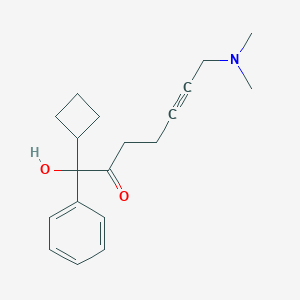
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In
Mecanismo De Acción
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one exerts its pharmacological effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in BCR signaling. BTK plays a crucial role in the proliferation and survival of B-cells, and its aberrant activation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK activity, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to the induction of apoptosis and inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been shown to have potent inhibitory effects on BCR signaling, leading to the inhibition of B-cell proliferation and survival. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases. In preclinical studies, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has demonstrated promising results in inhibiting the growth of multiple myeloma cells and enhancing the anti-tumor activity of other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one is its potent inhibitory effects on BCR signaling, which makes it a promising candidate for the treatment of B-cell malignancies and autoimmune disorders. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been shown to have synergistic effects with other chemotherapeutic agents, which could enhance its anti-tumor activity.
However, one of the limitations of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one is its potential toxicity, particularly in the context of long-term use. Further studies are needed to determine the optimal dosing regimen and potential side effects of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one.
Direcciones Futuras
There are several future directions for the research and development of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one. One potential direction is the investigation of its therapeutic potential in other types of cancer, such as lymphoma and leukemia. Another direction is the exploration of its potential use in combination with other targeted therapies, such as immune checkpoint inhibitors.
In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one in humans. The development of more potent and selective BTK inhibitors could also lead to the discovery of new therapeutic targets for the treatment of cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one involves several steps, including the reaction of 1-cyclobutyl-1-hydroxy-3-phenylprop-1-en-2-one with dimethylamine, followed by the reaction with 5-bromo-1-pentyn-3-one. The final product is obtained through purification and isolation using chromatography techniques.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has demonstrated potent inhibitory effects on B-cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B-cell malignancies. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also shown promising results in inhibiting the growth of multiple myeloma cells and enhancing the anti-tumor activity of other chemotherapeutic agents.
In addition to its anti-cancer properties, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and lupus. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases.
Propiedades
Número CAS |
136722-55-9 |
|---|---|
Nombre del producto |
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one |
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one |
InChI |
InChI=1S/C19H25NO2/c1-20(2)15-8-4-7-14-18(21)19(22,17-12-9-13-17)16-10-5-3-6-11-16/h3,5-6,10-11,17,22H,7,9,12-15H2,1-2H3 |
Clave InChI |
BCOZTAXOTDBLEA-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CCCC(=O)C(C1CCC1)(C2=CC=CC=C2)O |
SMILES canónico |
CN(C)CC#CCCC(=O)C(C1CCC1)(C2=CC=CC=C2)O |
Sinónimos |
1-cyclobutyl-1-hydroxy-1-phenyl-7-(N,N-dimethylamino)hept-5-yn-2-one 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one hydrochloride, (+) CDHO MDL 201012 MDL-201,012 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



